BPy-TP2
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Overview
Description
Preparation Methods
BPy-TP2 can be synthesized through a series of chemical reactions involving bipyridine and triphenylene derivatives. The synthetic route typically involves the coupling of 2,2’-bipyridine with triphenylene under specific reaction conditions . The compound is often purified through sublimation to achieve a high purity level of over 99% .
Chemical Reactions Analysis
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The bipyridine and triphenylene moieties can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BPy-TP2 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron transport material in OLEDs, contributing to the development of efficient and stable organic electronic devices
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: Employed in the production of OLED displays and lighting, enhancing the performance and longevity of these devices
Mechanism of Action
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the organic layers of OLEDs. Its molecular structure allows for efficient electron mobility, reducing the driving voltage required for device operation . The compound’s electron affinity and coplanar molecular structure contribute to its effectiveness in this role .
Comparison with Similar Compounds
BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:
- BPy-TP1
- BPy-TP3
- BPy-TP4
Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.
Properties
Molecular Formula |
C38H26N4 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |
InChI Key |
IBMMOWZDNZRWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |
Origin of Product |
United States |
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